3-cyano-N,N-dimethylbenzamide
Overview
Description
3-Cyano-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H10N2O It is characterized by the presence of a cyano group (-CN) and a dimethylamino group (-N(CH3)2) attached to a benzamide core
Scientific Research Applications
3-Cyano-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as a reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N,N-dimethylbenzamide typically involves the reaction of 3-cyanobenzoic acid with dimethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The general reaction scheme is as follows:
3-Cyanobenzoic acid+DimethylamineSOCl2this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical reducing conditions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N,N-dimethylbenzamide N-oxide.
Reduction: 3-Amino-N,N-dimethylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-cyano-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-Amino-N,N-dimethylbenzamide
- 4-Cyano-N-methylbenzamide
- 3-Bromo-N,N-dimethylbenzamide
Comparison: 3-Cyano-N,N-dimethylbenzamide is unique due to the presence of both a cyano group and a dimethylamino group, which confer distinct chemical reactivity and solubility properties. Compared to 3-amino-N,N-dimethylbenzamide, the cyano group in this compound provides additional sites for chemical modification. The presence of the cyano group also makes it more reactive in nucleophilic substitution reactions compared to its bromo or amino analogs.
Properties
IUPAC Name |
3-cyano-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12(2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUOVARNSKZJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544533 | |
Record name | 3-Cyano-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33322-63-3 | |
Record name | 3-Cyano-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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